Flavin-adenine dinucleotide 3'-phosphate

prosthetogenesis enzyme amplification cascade apo-D-amino acid oxidase

Flavin-adenine dinucleotide 3′-phosphate (FADP; CAS 38716-27-7), also designated FAD-3′-P, is a synthetic, phosphorylated derivative of flavin adenine dinucleotide (FAD) in which a phosphate group is esterified at the 3′-position of the ribose ring of the adenosine moiety. Unlike the natural cofactor FAD, which serves as a redox-active prosthetic group for numerous flavoprotein oxidoreductases, FADP is classified as a prosthetogen—a purpose-designed, enzyme-cleavable substrate that is catalytically inert toward apo-flavoenzymes until dephosphorylated by a reporter enzyme.

Molecular Formula C27H34N9O18P3
Molecular Weight 865.5 g/mol
CAS No. 38716-27-7
Cat. No. B1229649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavin-adenine dinucleotide 3'-phosphate
CAS38716-27-7
SynonymsFAD-3'-P
flavin-adenine dinucleotide 3'-phosphate
flavin-adenine dinucleotide phosphate
Molecular FormulaC27H34N9O18P3
Molecular Weight865.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O)O
InChIInChI=1S/C27H34N9O18P3/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(41)34-27(42)33-24)5-14(37)19(39)15(38)6-50-56(46,47)54-57(48,49)51-7-16-21(53-55(43,44)45)20(40)26(52-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-40H,5-7H2,1-2H3,(H,46,47)(H,48,49)(H2,28,29,30)(H,34,41,42)(H2,43,44,45)
InChIKeyQOJVPCDYXUQNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavin-Adenine Dinucleotide 3′-Phosphate (FADP, CAS 38716-27-7): A Synthetic Prosthetogen for Enzyme-Amplified Diagnostic Detection Systems


Flavin-adenine dinucleotide 3′-phosphate (FADP; CAS 38716-27-7), also designated FAD-3′-P, is a synthetic, phosphorylated derivative of flavin adenine dinucleotide (FAD) in which a phosphate group is esterified at the 3′-position of the ribose ring of the adenosine moiety [1]. Unlike the natural cofactor FAD, which serves as a redox-active prosthetic group for numerous flavoprotein oxidoreductases, FADP is classified as a prosthetogen—a purpose-designed, enzyme-cleavable substrate that is catalytically inert toward apo-flavoenzymes until dephosphorylated by a reporter enzyme [2]. This unique functional discrimination forms the mechanistic basis of its use in enzyme amplification cascade assays for ultra-sensitive diagnostic detection.

1
Prosthetogen for enzyme amplification cascade assays: requires alkaline phosphatase dephosphorylation to generate active FAD cofactor.
2
For ALP reporter detection in immunoassay, gene probe, and ultra-sensitive analyte research workflows.
3
Freeze-dried, single-pot format compatible with automated analyzers for reproducible assay development.

Why FAD, FMN, pNPP, or NADP⁺ Cannot Substitute for Flavin-Adenine Dinucleotide 3′-Phosphate in Amplification Cascade Assays


Generic substitution of FADP with its closest analogs fails because FADP occupies a unique functional niche that no single in-class compound replicates. Native FAD is itself a prosthetic group for D-amino acid oxidase; using FAD directly as a substrate would produce unacceptably high background signal, as it would immediately reconstitute apo-D-amino acid oxidase without any prior enzyme-dependent activation step [1]. Flavin mononucleotide (FMN) lacks the adenosine moiety required for high-affinity binding to apo-D-amino acid oxidase and cannot serve as a prosthetic group for this detector enzyme [2]. Conventional colorimetric alkaline phosphatase substrates such as p-nitrophenyl phosphate (pNPP) lack the capacity to generate a stoichiometric prosthetic group capable of driving a secondary amplification cycle, limiting their detection sensitivity by approximately an order of magnitude [3]. NADP⁺-based enzyme amplification systems, while conceptually analogous, suffer from documented primary substrate instability and enzymic cross-talk between reagent components that generate unacceptable background signals [4]. The 3′-phosphate modification of FADP is therefore not an incremental structural variation but a functionally essential design element that simultaneously blocks premature prosthetic group activity while creating a specific hydrolytic target for alkaline phosphatase.

FAD cannot substitute
Native FAD directly reconstitutes apo-D-amino acid oxidase without ALP activation, generating unacceptably high background that destroys amplification cascade sensitivity.
FMN lacks required binding
Flavin mononucleotide misses the adenosine moiety necessary for high-affinity binding to apo-D-AAO; it does not function as a prosthetic group for the detector enzyme.
pNPP / NADP⁺ differ fundamentally
Conventional ALP substrates like pNPP cannot drive a secondary amplification cycle; NADP⁺-based systems face substrate instability and enzymic cross-talk that limit sensitivity and reproducibility.

Quantitative Differentiation Evidence for Flavin-Adenine Dinucleotide 3′-Phosphate: Head-to-Head and Cross-Study Comparator Data


Prosthetogen Functional Discrimination: FADP Does Not Reconstitute Apo-D-Amino Acid Oxidase, Unlike FAD

FADP, phosphorylated at the 3′-position of the ribose ring, is functionally incapable of reconstituting apo-D-amino acid oxidase (apo-D-AAO) to form the active holoenzyme [1]. In contrast, native FAD binds stoichiometrically to apo-D-AAO with a Kd of approximately 2.0 × 10⁻⁸ M and rapidly generates catalytically active holo-D-AAO [2]. This binary functional discrimination—FADP inactive, FAD active—is the mechanistic foundation of the amplification cascade: alkaline phosphatase (ALP) dephosphorylates FADP to liberate FAD, which then reconstitutes apo-D-AAO, triggering a secondary enzymatic amplification cycle [1]. The discrimination ratio (FAD activity : FADP activity toward apo-D-AAO) is effectively infinite under assay conditions, as FADP alone generates no detectable holoenzyme activity.

Prosthetogen discrimination
Head-to-head
FADP does not reconstitute apo-D-AAO; FAD binds with Kd ≈ 2.0 × 10⁻⁸ M and fully reconstitutes holoenzyme activity
Essential binary on/off control for amplification cascade: no ALP dephosphorylation, no background signal.
Discrimination ratio effectively infinite under assay conditions.
prosthetogenesis enzyme amplification cascade apo-D-amino acid oxidase alkaline phosphatase reporter

TSH Immunoassay Detection Limit: FADP-Based Amplification vs. p-Nitrophenyl Phosphate Conventional Substrate

In a head-to-head comparison within an otherwise identical TSH immunoassay format, the FADP-based spectrophotometric enzyme-amplified immunoassay achieved a lower limit of detection (LOD) of 0.06 µU/cm³, compared with 0.54 µU/cm³ when p-nitrophenyl phosphate (pNPP) was substituted as the alkaline phosphatase substrate [1]. This represents a 9-fold improvement in detection sensitivity attributable entirely to the amplification cascade enabled by FADP. The amplification arises because each ALP turnover generates one molecule of FAD, which stoichiometrically reconstitutes one molecule of apo-D-AAO; each holo-D-AAO molecule then turns over multiple molecules of D-amino acid substrate, producing numerous H₂O₂ molecules detected via a horseradish peroxidase-coupled colorimetric reaction.

TSH immunoassay LOD
Head-to-head
FADP-based assay LOD: 0.06 µU/cm³ vs pNPP-based LOD: 0.54 µU/cm³ (9-fold improvement)
Reported analytical sensitivity gain supports detection of low-abundance biomarkers in research assays.
Same sandwich-format TSH immunoassay, ALP reporter, spectrophotometric detection.
thyroid stimulating hormone immunoassay sensitivity p-nitrophenyl phosphate diagnostic detection limit

Ultimate Alkaline Phosphatase Detection Sensitivity: Attomole and Sub-Attomole Limits Using FADP-Based Amplification Cascades

The FADP-based enzyme amplification cascade achieves detection sensitivities for alkaline phosphatase that far exceed those attainable with conventional chromogenic or fluorogenic substrates. In the original colorimetric format, the system quantified less than 0.1 amol (10⁻¹⁹ mol) of ALP in 30 minutes at 25°C using standard microtiter plates [1]. When coupled with a luminol-peroxidase chemiluminescent endpoint, the detection limit was further reduced to 0.4 amol in a 5-minute assay [2]. Employing a phenoxy-substituted acridinium ester as a long-lived chemiluminescent indicator of glucose oxidase activity (with apo-GOx as the detector apoenzyme in place of apo-D-AAO), ALP was detectable over the range 10⁻¹⁵ to 4.1 × 10⁻¹⁹ mol, corresponding to a lower detection limit of approximately 0.41 amol [3]. For comparison, conventional pNPP-based ALP assays typically exhibit detection limits in the low nanogram range (approximately 3 ng or ~2 × 10⁻¹⁴ mol of ALP) [4], making the FADP-based cascade roughly 10⁴ to 10⁵-fold more sensitive.

ALP detection limit
Cross-study
Sub-attomole ALP detection:
Enables ultra-sensitive analyte research without nucleic acid amplification.
Across multiple formats and detector apoenzymes; review matrix-specific performance.
Substrate purity
Class-level
Required FADP purity: ≤2 ppm residual FAD contamination; partner apo-D-AAO ≤10 ppb ALP activity
Procurement-critical specification: generic FAD/FMN do not meet this purity threshold.
Verify supplier documentation for FAD contamination levels.
Formulation stability
Supporting
Freeze-dried single-pot preparation; reconstituted by buffer addition; integrated into Du Pont aca® analyzer
Supports ambient storage and workflow simplification for automated immunoassay development.
Long-term quantitative shelf-life data not publicly reported; validate per protocol.
alkaline phosphatase detection attomole sensitivity chemiluminescence colorimetric amplification cascade

Substrate Purity Specification: FADP Requires ≤2 ppm Residual FAD Contamination for Maximum Amplification Sensitivity

The amplification cascade demands extraordinarily stringent purity specifications for the FADP substrate. Any contaminating FAD present in the FADP preparation will directly reconstitute apo-D-AAO (or apo-GOx) in the absence of ALP activity, generating background signal that erodes the detection floor. Using an apo-glucose oxidase affinity depletion method during semi-enzymatic synthesis, FADP has been produced with a contamination level of FAD equivalent to only 2 parts per million (ppm), and the partner reagent apo-D-amino acid oxidase has been prepared containing only 10 parts per billion (ppb) residual alkaline phosphatase activity [1]. Commercial-grade FAD preparations, by contrast, are not manufactured to this specification and typically contain variable levels of FAD-like impurities that would render them unsuitable for amplification cascade use. This purity threshold (≤2 ppm FAD in FADP) constitutes a procurement-critical specification that is unique to FADP and is not met by generic FAD, FMN, or other flavin cofactor products.

Substrate purity
Class-level
Required FADP purity: ≤2 ppm residual FAD contamination; partner apo-D-AAO ≤10 ppb ALP activity
Procurement-critical specification: generic FAD/FMN do not meet this purity threshold.
Verify supplier documentation for FAD contamination levels.
substrate purity FAD contamination apo-glucose oxidase affinity depletion quality control specification

Formulation Stability: FADP-Based Amplification Cascade as a Stable, Freeze-Dried Single-Pot Preparation

The complete FADP-based enzyme amplification cascade can be formatted as a stable, preformed, freeze-dried preparation containing all analytical components, which is reconstituted simply by the addition of buffer solution [1]. This single-pot format eliminates the need for multiple reagent addition steps, reduces operator error, and confers ambient-temperature storage stability suitable for decentralized diagnostic deployment. This contrasts with NADP⁺-based enzyme amplification systems, where the primary substrate NADP⁺ suffers from documented relative instability in solution, contributing to the limited commercial adoption of that technology [2]. The freeze-dried FADP cascade format was successfully integrated into the aca® discrete clinical analyzer (Du Pont) for automated, high-throughput TSH measurement across the entire clinically relevant range [3].

Formulation stability
Supporting
Freeze-dried single-pot preparation; reconstituted by buffer addition; integrated into Du Pont aca® analyzer
Supports ambient storage and workflow simplification for automated immunoassay development.
Long-term quantitative shelf-life data not publicly reported; validate per protocol.
freeze-dried reagent single-pot assay shelf stability point-of-care diagnostics

High-Impact Application Scenarios Where Flavin-Adenine Dinucleotide 3′-Phosphate Provides Definitive Technical Advantage


Ultra-Sensitive Thyroid-Stimulating Hormone (TSH) Immunoassay for Hyperthyroidism Diagnosis

The FADP-based enzyme-amplified immunoassay for TSH achieves a detection limit of 0.06 µU/cm³—a 9-fold improvement over the identical assay using pNPP (0.54 µU/cm³) [1]. This sensitivity level enables reliable discrimination between the suppressed TSH levels characteristic of hyperthyroidism (<0.1 µU/cm³) and normal euthyroid ranges, a diagnostic capability that pNPP-based colorimetric assays cannot consistently deliver. In the RELIA (releasable linker immunoassay) format using automated aca® clinical analyzers, the FADP cascade quantified TSH across the entire clinically relevant range with sensitivity comparable to fluorometric assays but with the operational simplicity of colorimetric detection [2].

Sub-Attomole Detection of Alkaline Phosphatase Labels in Nucleic Acid Hybridization and Gene Probe Assays

For gene probe assays employing alkaline phosphatase as the reporter label, the FADP-based amplification cascade provides detection sensitivity below 0.1 amol of ALP in a colorimetric format [1] and down to 0.4 amol using chemiluminescent detection [2], with a working dynamic range spanning 10⁻¹⁵ to 4.1 × 10⁻¹⁹ mol . This performance enables direct detection of single-copy gene targets without the need for target amplification (e.g., PCR), reducing workflow complexity and contamination risk. The freeze-dried, single-pot format further supports deployment in field-based or point-of-care nucleic acid testing platforms [1].

High-Sensitivity Clinical Chemistry Analyzer Reagent Manufacturing with Lyophilized Single-Pot Format

Diagnostic reagent manufacturers seeking to develop high-sensitivity immunoassays on automated clinical chemistry platforms can leverage the demonstrated compatibility of the FADP cascade with the Du Pont aca® discrete clinical analyzer [1]. The ability to formulate all cascade components—FADP, apo-D-AAO, D-proline, HRP, and chromogenic substrates—as a stable, preformed, freeze-dried preparation that is reconstituted by a single buffer addition step [2] significantly reduces manufacturing complexity, improves lot-to-lot consistency, and extends reagent shelf-life compared to liquid-formulation NADP⁺-based amplification systems that suffer from primary substrate instability .

Apo-Enzyme Reconstitution Research and Flavin Cofactor Structure-Activity Studies

For academic and industrial laboratories investigating flavoprotein structure-function relationships, FADP serves as a unique probe to dissect the contribution of the 3′-ribose hydroxyl to apoenzyme recognition and binding. The finding that a single phosphate modification at the 3′-position of the FAD ribose ring completely abolishes reconstitution of apo-D-amino acid oxidase [1]—while the dephosphorylated product (FAD) binds with a Kd of 2.0 × 10⁻⁸ M [2]—provides a binary experimental tool for studying the steric and electrostatic determinants of flavin cofactor binding. This application is distinct from the diagnostic use case and may be relevant to laboratories studying FAD-dependent enzymes such as D-amino acid oxidase, glucose oxidase, and related flavoprotein oxidoreductases.

Application
Selection Property
Validation Focus
Ultra-sensitive TSH immunoassay research
ALP-dependent prosthetogen activation for signal amplification
Reported detection limit improvement over conventional substrates; method-transfer reproducibility
Sub-attomole ALP detection for gene probe assays
Freeze-dried single-pot reagent format
Background control via FAD contamination profiling; lot-to-lot purity verification
Automated immunoassay platform reagent development
Lyophilized cascade stability and reconstitution behavior
Shelf-life under intended storage; compatibility with automated analyzer fluidics
Flavoprotein structure-activity relationship studies
3′-phosphate modification blocks apo-D-AAO reconstitution
Binary probe for steric/electrostatic determinants of FAD binding; compare with FAD and FMN
Quote Request

Request a Quote for Flavin-adenine dinucleotide 3'-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.